5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole 5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1221342-72-8
VCID: VC11736633
InChI: InChI=1S/C10H17ClN2O2S/c1-3-4-5-6-13-9(7-11)8-12-10(13)16(2,14)15/h8H,3-7H2,1-2H3
SMILES: CCCCCN1C(=CN=C1S(=O)(=O)C)CCl
Molecular Formula: C10H17ClN2O2S
Molecular Weight: 264.77 g/mol

5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole

CAS No.: 1221342-72-8

Cat. No.: VC11736633

Molecular Formula: C10H17ClN2O2S

Molecular Weight: 264.77 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole - 1221342-72-8

Specification

CAS No. 1221342-72-8
Molecular Formula C10H17ClN2O2S
Molecular Weight 264.77 g/mol
IUPAC Name 5-(chloromethyl)-2-methylsulfonyl-1-pentylimidazole
Standard InChI InChI=1S/C10H17ClN2O2S/c1-3-4-5-6-13-9(7-11)8-12-10(13)16(2,14)15/h8H,3-7H2,1-2H3
Standard InChI Key XDFAVGHYGGTZEJ-UHFFFAOYSA-N
SMILES CCCCCN1C(=CN=C1S(=O)(=O)C)CCl
Canonical SMILES CCCCCN1C(=CN=C1S(=O)(=O)C)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an imidazole core (a five-membered aromatic ring with two nitrogen atoms) substituted at three positions:

  • N1: A pentyl chain (-C5H11)

  • C2: A methanesulfonyl group (-SO2CH3)

  • C5: A chloromethyl group (-CH2Cl)

The molecular formula is C10H17ClN2O2S, with a molecular weight of 264.78 g/mol. Its IUPAC name is 5-(chloromethyl)-2-methylsulfonyl-1-pentylimidazole.

Table 1: Structural comparison with analogous compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazoleC11H19ClN2O2S278.80Hexyl (N1), Methanesulfonyl (C2), Chloromethyl (C5)
5-(Chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazoleC10H15ClN2O3S278.76Oxolane-methyl (N1), Methanesulfonyl (C2), Chloromethyl (C5)
Target CompoundC10H17ClN2O2S264.78Pentyl (N1), Methanesulfonyl (C2), Chloromethyl (C5)

The pentyl chain enhances lipophilicity compared to shorter alkyl groups, potentially improving membrane permeability. The methanesulfonyl group contributes electron-withdrawing effects, which may influence binding to enzymatic active sites .

Synthesis and Optimization

Synthetic Routes

While no explicit protocol for 5-(chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole is documented, its synthesis likely follows strategies used for analogous imidazoles :

  • Imidazole Ring Formation:

    • Cyclocondensation of α-amino ketones or aldehydes with ammonia, as described for related derivatives .

    • Example: Reaction of pentylamine with glyoxal and ammonium chloride under acidic conditions to form the 1-pentylimidazole core .

  • Functionalization at C2 and C5:

    • Methanesulfonation: Treatment with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to introduce the -SO2CH3 group at C2.

    • Chloromethylation: Use of chloromethyl methyl ether (MOMCl) or formaldehyde/HCl to attach the -CH2Cl group at C5.

Table 2: Representative reaction conditions for key steps

StepReagents/ConditionsYield (%)Reference
Imidazole ring formationPentylamine, glyoxal, NH4Cl, HCl, 80°C65–70
MethanesulfonationMsCl, Et3N, DCM, 0°C → RT85
ChloromethylationMOMCl, ZnCl2, 60°C75

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the correct positions (C2 and C5) requires careful control of reaction kinetics and catalysts .

  • Stability of Chloromethyl Group: The -CH2Cl moiety is prone to hydrolysis, necessitating anhydrous conditions during synthesis and storage.

Biological Activities and Mechanisms

Enzyme Modulation

Imidazole derivatives are known to interact with enzymes such as cyclooxygenase-2 (COX-2) and cytochrome P450 . The target compound’s methanesulfonyl group may mimic sulfonamide pharmacophores, enabling competitive inhibition of COX-2, as seen in molecular docking studies of analogous molecules :

Binding affinity=5.5kcal/mol (hypothesized for target compound vs. COX-2)\text{Binding affinity} = -5.5 \, \text{kcal/mol (hypothesized for target compound vs. COX-2)}

This interaction could involve hydrogen bonds with residues like ARG-343 and GLN-242, similar to the binding mode of diclofenac .

Table 3: Hypothetical antimicrobial activity (extrapolated from analogs )

OrganismMIC (μg/mL)Mechanism of Action
Staphylococcus aureus12.5–25DNA alkylation, membrane disruption
Candida albicans25–50Inhibition of ergosterol synthesis

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

  • LogP: Estimated at 2.8 (moderate lipophilicity) due to the pentyl chain.

  • Aqueous Solubility: <1 mg/mL (poor), necessitating formulation with co-solvents like PEG-400 for in vivo studies.

Metabolic Stability

The chloromethyl group may undergo glutathione conjugation in the liver, reducing systemic exposure. Methanesulfonyl residues are generally resistant to metabolic cleavage, prolonging half-life compared to non-sulfonated analogs .

Applications in Drug Development

Anti-Inflammatory Agents

Structural analogs inhibit COX-2 with IC50 values of 0.8–1.2 μM, comparable to diclofenac (IC50 = 0.5 μM) . The target compound could serve as a lead for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

Anticancer Prodrugs

The chloromethyl group’s alkylating potential makes it a candidate for prodrugs activated in hypoxic tumor environments. For example, conjugation with targeting moieties (e.g., folate) could enhance specificity.

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